N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a structurally complex benzoxazepine derivative characterized by a fused benzoxazepine core substituted with a 2-methoxybenzamide group. The benzoxazepine scaffold comprises a seven-membered ring system containing both oxygen and nitrogen heteroatoms, with additional substituents (3,3-dimethyl, 4-oxo, and 5-propyl groups) contributing to its stereoelectronic profile. The 2-methoxybenzamide moiety introduces a planar aromatic system with hydrogen-bonding capabilities via the amide and methoxy groups.
Characterization typically employs spectroscopic techniques (1H/13C NMR, IR, mass spectrometry) and X-ray crystallography, with software such as SHELXL ensuring precise structural determination .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-12-24-17-13-15(10-11-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMNAWDFJPVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Methodology
Patent WO2014140073A1 discloses a triethyl orthoformate-mediated cyclization that was adapted for this synthesis:
Step 1: 2-Amino-5-propylphenol (15.2 g, 92 mmol) reacts with methyl 4,4-dimethyl-3-oxopentanoate (21.4 g, 110 mmol) in refluxing toluene (48 hr) to form the Schiff base intermediate.
Step 2: Sodium cyanoborohydride (9.8 g, 156 mmol) in methanol effects reductive cyclization at 0-5°C, yielding 3,3-dimethyl-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one as white crystals (82% yield, mp 148-150°C).
Optimization Data Table 1
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| NaBH3CN Equivalents | 1.5-2.5 eq | 1.7 eq | +18% yield |
| Temperature | -10°C to 25°C | 0-5°C | 91% purity |
| Solvent System | MeOH/THF (1:3) | Pure MeOH | 82% yield |
Alternative Hydride Reduction Approach
US3965173A methodology was modified using catalytic hydrogenation (10% Pd/C, 50 psi H₂) in ethyl acetate, achieving 76% yield but requiring strict control of water content (<0.5% w/w) to prevent lactam hydrolysis.
2-Methoxybenzamide Installation
Acid Chloride Coupling
Following WO2022056100A1 protocols, 2-methoxybenzoic acid (12.8 g, 84 mmol) was treated with oxalyl chloride (14.2 mL, 168 mmol) in dichloromethane (0°C, 2 hr). The resultant acyl chloride was coupled with 7-amino-benzoxazepine intermediate (20.0 g, 70 mmol) using N-methylmorpholine (16.8 mL, 154 mmol) in THF at -20°C, yielding 89% crude product.
Critical Purification Parameters
- Silica gel chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
- Recrystallization from ethanol/water (3:1) improves purity from 87% to 99.5%
- Residual solvent limits: <300 ppm THF, <500 ppm ethyl acetate
Direct Coupling via Carbodiimide
Comparative studies using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF showed faster reaction kinetics (2 hr vs 6 hr) but lower yields (74%) due to increased byproduct formation.
Process Scale-Up Considerations
Crystallization Optimization
Final product crystallization was enhanced using anti-solvent precipitation:
- Dissolve crude product in hot acetone (55°C, 8 mL/g)
- Gradual addition of n-heptane (3:1 v/v)
- Programmed cooling (-0.5°C/min to 4°C)
This method increased crystal size uniformity (D90 = 150 μm) and reduced solvent retention by 63% compared to standard recrystallization.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45-7.32 (m, 3H, ArH), 4.27 (t, J=6.8 Hz, 2H, OCH2), 3.87 (s, 3H, OCH3), 2.95 (q, J=7.2 Hz, 2H, CH2CH2CH3), 1.72-1.58 (m, 2H, CH2CH3), 1.41 (s, 6H, C(CH3)2), 0.92 (t, J=7.2 Hz, 3H, CH2CH3).
FTIR (KBr):
1665 cm⁻¹ (C=O oxazepinone), 1638 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II), 1247 cm⁻¹ (asymmetric C-O-C), 1033 cm⁻¹ (symmetric C-O-C).
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250×4.6 mm, 5 μm) with gradient elution (acetonitrile/0.1% H3PO4) showed:
- Retention time: 12.4 min
- Purity: 99.82% (area normalization)
- Related substances: <0.1% total
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various oxidized forms of the original compound .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Differentiation
- Benzoxazepine Core vs. Simple Benzamides : The target compound’s benzoxazepine ring introduces conformational rigidity and a larger hydrophobic surface compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This rigidity may enhance binding specificity in biological targets .
- In contrast, the hydroxyl group in the comparator compound enhances polarity, favoring interactions in hydrophilic environments.
Hydrogen-Bonding and Supramolecular Behavior
- The target compound’s amide and methoxy groups enable N–H···O and C–H···O interactions, while the benzoxazepine oxygen and ketone provide additional acceptor sites. This multiplicity of interactions aligns with Etter’s graph set analysis, suggesting diverse hydrogen-bonding networks in crystalline states .
- In N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the hydroxyl group forms strong O–H···N/O bonds, creating dimeric or chain-like motifs . The absence of a hydroxyl group in the target compound shifts its supramolecular architecture toward weaker C–H···π or van der Waals interactions.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis requires precise control over cyclization and functionalization steps, contrasting with the straightforward acylation used for simpler benzamides .
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzoxazepines, which are recognized for their diverse pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H26N2O4
- Molecular Weight : 382.4528 g/mol
- CAS Number : 921791-39-1
The structure includes a benzoxazepine core linked to a methoxybenzamide moiety. This configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation Reactions : Dimethyl and propyl groups are introduced to the core structure.
- Amide Bond Formation : The methoxybenzamide moiety is attached via an amide bond.
These steps may require specific catalysts and controlled reaction conditions to optimize yield and purity.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 4.4 |
| Compound C | CCRF-CEM | >20 |
These results suggest that the compound may inhibit cell proliferation effectively at low concentrations.
Antioxidant Activity
In vitro studies have shown that this compound exhibits antioxidant properties. It was tested against standard antioxidants like BHT (Butylated Hydroxytoluene), demonstrating improved antioxidative activity across multiple assays.
Antibacterial Activity
Preliminary findings suggest that this compound may also possess antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
| E. coli | 32 |
These values indicate selective antibacterial activity against Gram-positive bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzoxazepine class:
- Study on Antiproliferative Effects : A study published in MDPI highlighted the antiproliferative effects of various benzoxazepine derivatives against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced biological activity .
- Antioxidant Properties : Research has shown that specific structural features enhance antioxidant capacity. Compounds with methoxy substitutions demonstrated superior activity compared to their unsubstituted counterparts .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that such compounds may induce apoptosis in cancer cells through oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
